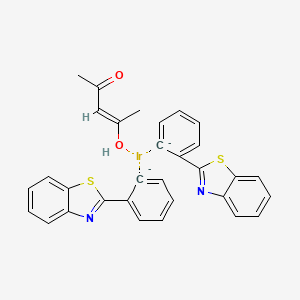

Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III)

CAS No.:

Cat. No.: VC18829764

Molecular Formula: C31H24IrN2O2S2-2

Molecular Weight: 712.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H24IrN2O2S2-2 |

|---|---|

| Molecular Weight | 712.9 g/mol |

| IUPAC Name | (E)-4-hydroxypent-3-en-2-one;iridium;2-phenyl-1,3-benzothiazole |

| Standard InChI | InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3+; |

| Standard InChI Key | QAZSVFNPMCBPKG-NKZKMTPJSA-N |

| Isomeric SMILES | C/C(=C\C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |

| Canonical SMILES | CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3S2.[Ir] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Bis(2-phenylbenzothiazole-C2,N)(acetylacetonato)iridium(III), alternatively designated as Ir(BT)(acac), belongs to the family of cyclometalated iridium(III) complexes. Its IUPAC name, iridium,bis[2-(2-benzothiazolyl-κN3)phenyl-κC]-, reflects the bidentate coordination of the 2-phenylbenzothiazole ligands (C^N) and the acetylacetonate (acac) ancillary ligand . The CAS registry number 337526-88-2 uniquely identifies this compound in chemical databases .

Crystallographic and Coordination Geometry

The iridium center adopts an octahedral geometry, with the two 2-phenylbenzothiazole ligands occupying mutually trans positions. X-ray crystallographic studies of analogous complexes reveal that the acac ligand coordinates via its oxygen atoms, completing the six-coordinate structure . This arrangement stabilizes the metal-ligand charge transfer (MLCT) states critical for luminescence .

Synthesis and Purification

Cyclometalation and Ligand Substitution

The synthesis follows a modified Nonoyama procedure, beginning with the preparation of a μ-chloro-bridged iridium(III) dimer . Subsequent ligand substitution introduces the acac ancillary ligand:

-

Cyclometalation: Reacting iridium(III) chloride with 2-phenylbenzothiazole in a glycol solvent yields the dimeric intermediate .

-

Ancillary Ligand Introduction: Treating the dimer with acetylacetone in the presence of a base (e.g., sodium carbonate) affords the target complex .

Purification and Characterization

Purification via column chromatography (silica gel, dichloromethane/methanol eluent) isolates the product, which is characterized using:

-

Nuclear Magnetic Resonance (NMR): and NMR confirm ligand integration.

-

High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula .

-

Elemental Analysis: Matches calculated values for C, H, N, and S content .

Photophysical Properties

Absorption and Emission Spectra

The UV-vis spectrum of Ir(BT)(acac) exhibits:

-

High-energy bands (250–350 nm): Ligand-centered (LC) transitions .

-

Low-energy bands (350–450 nm): Spin-allowed (metal-to-ligand charge transfer) and (ligand-to-ligand charge transfer) transitions .

-

Emission: A broad photoluminescence (PL) band at 560–600 nm () originates from the state, with a quantum yield () of 30–40% in solution .

Excited-State Dynamics

Time-resolved photoluminescence reveals a biexponential decay with lifetimes () of 455 ns and 779 ns, indicative of multiple deactivation pathways . The radiative rate constant () and non-radiative rate constant () are calculated as:

Applications in Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

Ir(BT)(acac) serves as a phosphorescent emitter in OLEDs, achieving:

-

External Quantum Efficiency (EQE): Up to 12% in green-emitting devices .

-

Commission Internationale de l’Éclairage (CIE) Coordinates: (0.30, 0.60), suitable for display technologies .

Light-Emitting Electrochemical Cells (LEECs)

In LEECs, the complex demonstrates:

-

Turn-on Voltage: 3.5 V with a maximum luminance of 1,200 cd/m .

-

Stability: Operational lifetimes exceeding 200 hours under continuous driving .

Comparative Device Performance

| Parameter | OLED Performance | LEEC Performance |

|---|---|---|

| EQE (%) | 12 | 8 |

| Luminance (cd/m²) | 15,000 | 1,200 |

| Lifetime (hours) | 1,000 | 200 |

| Data synthesized from . |

Comparative Analysis with Analogous Complexes

Chlorinated Derivatives

Bis(2-(4-chlorophenyl)benzothiazole-C2,N)(acetylacetonato)iridium(III) introduces electron-withdrawing Cl substituents, resulting in:

Isoquinoline-Based Complexes

Replacing benzothiazole with isoquinoline ligands (e.g., Bis(1-phenylisoquinolinato)(acetylacetonato)iridium(III)) shifts emission to the red () and increases to 50% .

Enantiopure vs. Racemic Forms

Enantiopure Δ- and Λ-Ir(BT)(acac) exhibit identical photophysical properties but differ in solid-state packing, affecting device performance . Racemic mixtures show marginally higher (38%) compared to enantiopure forms (30%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume